molecular formula C7H8Cl3NO B1418650 4-Chloro-2-chloromethyl-3-methoxypyridine hydrochloride CAS No. 503058-51-3

4-Chloro-2-chloromethyl-3-methoxypyridine hydrochloride

Cat. No. B1418650
M. Wt: 228.5 g/mol
InChI Key: YWYOLOVNOGZWLY-UHFFFAOYSA-N
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Description

4-Chloro-2-chloromethyl-3-methoxypyridine hydrochloride is a chemical compound with the CAS Number: 503058-51-3 . It has a molecular weight of 228.5 and is typically in solid form . It is also known by the synonym 4-Chloro-3-methoxypicolinyl chloride hydrochloride .


Physical And Chemical Properties Analysis

This compound is a solid at ambient temperature . Unfortunately, other specific physical and chemical properties are not provided in the search results.

Scientific Research Applications

Synthesis and Characterization

4-Chloro-2-chloromethyl-3-methoxypyridine hydrochloride is a chemical compound of interest in various synthetic and analytical chemistry research applications. Studies have demonstrated methods for synthesizing derivatives and analogs of this compound, indicating its utility in creating more complex chemical structures. For example, Dai Gui-yuan (2003) developed an improved method for preparing 2-chloromethyl-3,4-dimethoxypyridine hydrochloride, a closely related compound, via a series of reactions starting from maltol. This process underscores the adaptability of such chloromethyl methoxypyridines in synthetic chemistry, particularly in generating compounds with specific functional groups for further chemical investigations or applications (Dai Gui-yuan, 2003).

Reactivity and Polymerization

Research into the reactivity of pyridine derivatives, including 4-chloro-2-chloromethyl-3-methoxypyridine hydrochloride, has provided insights into their potential applications in polymer science. Jaymand (2011) described the synthesis and characterization of novel poly (4-chloromethyl styrene-graft-4-vinylpyridine)/TiO2 nanocomposites, demonstrating the utility of chloromethyl pyridines in developing materials with specific optical and physical properties. Such materials could have applications ranging from advanced coatings to components in electronic devices, highlighting the compound's relevance in materials science (Jaymand, 2011).

Safety And Hazards

The compound is classified as having acute toxicity (Oral), causing skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, not eating, drinking or smoking when using this product, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and calling a POISON CENTER or doctor/physician if you feel unwell .

properties

IUPAC Name

4-chloro-2-(chloromethyl)-3-methoxypyridine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Cl2NO.ClH/c1-11-7-5(9)2-3-10-6(7)4-8;/h2-3H,4H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWYOLOVNOGZWLY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CN=C1CCl)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10657408
Record name 4-Chloro-2-(chloromethyl)-3-methoxypyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-2-chloromethyl-3-methoxypyridine hydrochloride

CAS RN

503058-51-3
Record name 4-Chloro-2-(chloromethyl)-3-methoxypyridine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10657408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-chloromethyl-3-methoxy-4-chloropyridine hydrochloride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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